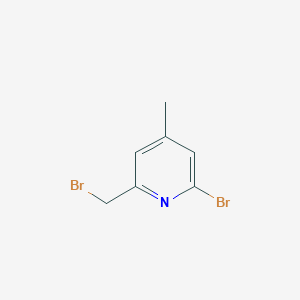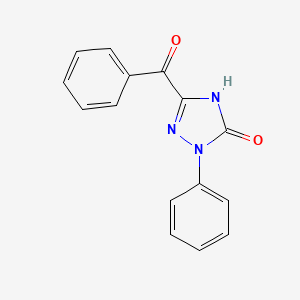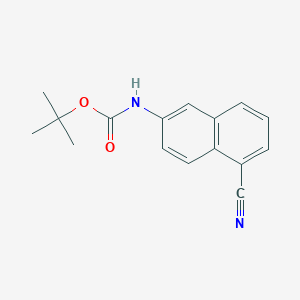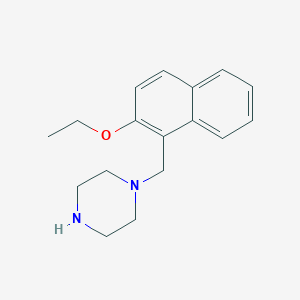![molecular formula C15H16N2O3 B11851973 N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine CAS No. 500214-41-5](/img/structure/B11851973.png)
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a dioxoloquinoline moiety. Its molecular formula is C15H16N2O3, and it has a molecular weight of 272.30 g/mol .
Preparation Methods
The synthesis of N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine typically involves a multi-step process. One common method includes the following steps :
Stage 1: 8-chloro-2H-[1,3]dioxolo[4,5-g]quinoline is heated with phenol for 2.5 hours.
Stage 2: Tetrahydrofurfurylamine is then added to the reaction mixture and heated at 100°C for 20 hours in phenol or ethanol.
This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in DNA intercalation and enzyme inhibition .
Comparison with Similar Compounds
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine can be compared with other similar compounds, such as:
7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: This compound also contains a dioxolo moiety and is studied for its cytotoxic properties.
N-isoindoline-1,3-dione derivatives:
The uniqueness of this compound lies in its specific structural features and the combination of the tetrahydrofuran and dioxoloquinoline moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
500214-41-5 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine |
InChI |
InChI=1S/C15H16N2O3/c1-2-10(18-5-1)8-17-12-3-4-16-13-7-15-14(6-11(12)13)19-9-20-15/h3-4,6-7,10H,1-2,5,8-9H2,(H,16,17) |
InChI Key |
HCDDSVLSXLRAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C3C=C4C(=CC3=NC=C2)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)
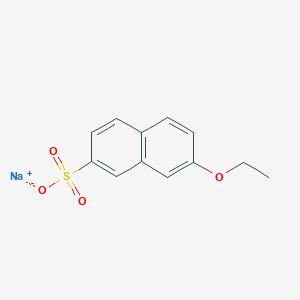
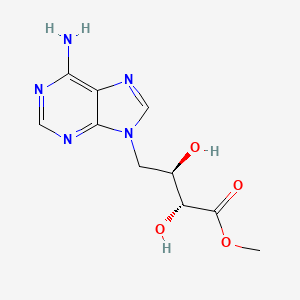
![2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11851908.png)

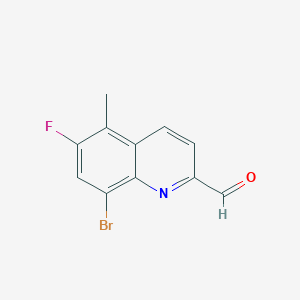

![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
